molecular formula C8H9BrFNO B8730951 2-(6-Bromo-3-fluoropyridin-2-yl)propan-2-ol

2-(6-Bromo-3-fluoropyridin-2-yl)propan-2-ol

Cat. No.: B8730951
M. Wt: 234.07 g/mol
InChI Key: MNJIWRWCZDVKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Bromo-3-fluoropyridin-2-yl)propan-2-ol is a useful research compound. Its molecular formula is C8H9BrFNO and its molecular weight is 234.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9BrFNO

Molecular Weight

234.07 g/mol

IUPAC Name

2-(6-bromo-3-fluoropyridin-2-yl)propan-2-ol

InChI

InChI=1S/C8H9BrFNO/c1-8(2,12)7-5(10)3-4-6(9)11-7/h3-4,12H,1-2H3

InChI Key

MNJIWRWCZDVKRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC(=N1)Br)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-5-fluoropyridine (25 g, 142 mmol) in diethylether (600 ml) was slowly added n-butyllithium (2.5 M in hexane, 56.8 ml, 142 mmol) at −78° C. under a nitrogen atmosphere. The resulting yellow reaction mixture was stirred at −78° C. for 2 hours and dry acetone (11.47 ml, 156 mmol) was added over 30 minutes. Stirring was continued at −78° C. for 1 hour. HCl (2N, 50 ml) was added and the reaction mixture was warmed to 0° C. The pH of the mixture was adjusted to ˜7 with 2N HCl solution. The reaction mixture was diluted with ethyl acetate and washed with brine, dried over sodium sulfate, filtered and concentrated in vacuo. The crude product (29.36 g) was chromatographed over silica gel (cyclohexane:ethyl acetate 9:1): 22.3 g (67.1% yield). TLC (cyclohexane/ethyl acetate 9:1) Rf=0.33; LCMS RtH5=0.89 min (ES+ 234, 236). 1H-NMR (360 MHz, DMSO-d6): 7.72-7.62 (m, 2H), 5.27 (s, 1H, OH), 1.50 (s, 6H, 2×CH3).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
56.8 mL
Type
reactant
Reaction Step Two
Quantity
11.47 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
600 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.